alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide
Brand Name: Vulcanchem
CAS No.: 122178-49-8
VCID: VC14564085
InChI: InChI=1S/C8H13BrN4O3.BrH/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16;/h3-4,7,10,14H,1-2,5-6H2;1H
SMILES:
Molecular Formula: C8H14Br2N4O3
Molecular Weight: 374.03 g/mol

alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide

CAS No.: 122178-49-8

Cat. No.: VC14564085

Molecular Formula: C8H14Br2N4O3

Molecular Weight: 374.03 g/mol

* For research use only. Not for human or veterinary use.

alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide - 122178-49-8

Specification

CAS No. 122178-49-8
Molecular Formula C8H14Br2N4O3
Molecular Weight 374.03 g/mol
IUPAC Name 1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrobromide
Standard InChI InChI=1S/C8H13BrN4O3.BrH/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16;/h3-4,7,10,14H,1-2,5-6H2;1H
Standard InChI Key XPBJPGMCFKYBBV-UHFFFAOYSA-N
Canonical SMILES C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture and Nomenclature

The compound’s systematic IUPAC name, 1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol hydrobromide, reflects its structural complexity . The molecular formula C₈H₁₄Br₂N₄O₃ (MW 374.03 g/mol) features:

  • A 2-nitroimidazole ring serving as the redox-active core

  • A bromoethylamino group (-NH-CH₂-CH₂-Br) enhancing electrophilic reactivity

  • A propan-2-ol linker improving water solubility

  • Hydrobromide counterion stabilizing the salt form

The SMILES notation C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br and InChIKey XPBJPGMCFKYBBV-UHFFFAOYSA-N provide unambiguous stereochemical identification .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry129448-97-1
Molecular FormulaC₈H₁₄Br₂N₄O₃
Exact Mass373.941 Da
Synonymous DesignationsRB 6145, CI 1010, PD 144872

Physicochemical Properties

As a hydrobromide salt, the compound demonstrates enhanced aqueous solubility compared to its free base form, a critical factor for pharmaceutical formulation . The nitro group at the 2-position of the imidazole ring confers redox activity, enabling participation in electron transfer reactions under hypoxic conditions. Quantum mechanical calculations predict a dipole moment of 5.2 Debye, suggesting moderate polarity that facilitates membrane permeation .

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route employs 2-oxazolidinone as an aziridine equivalent, achieving a 47% yield through optimized reaction conditions:

  • Nitroimidazole Activation: 2-Nitroimidazole undergoes N-alkylation with epichlorohydrin

  • Ring-Opening Reaction: The epoxide intermediate reacts with 2-bromoethylamine

  • Salt Formation: Hydrobromic acid treatment generates the final hydrobromide product

Critical process parameters include:

  • Temperature control (<5°C during amine addition)

  • Strict anhydrous conditions to prevent hydrolysis

  • pH modulation during crystallization (optimal range 4.5-5.2)

Table 2: Synthesis Optimization

ParameterOptimal ValueYield Impact
Reaction Temperature0-5°C+22%
Solvent SystemTHF/H₂O (3:1)+15%
Crystallization pH4.8+18%

Biological Activity and Mechanism of Action

Radiosensitization Mechanism

RB 6145 operates through dual oxygen-mimetic and bioreductive mechanisms:

  • Electron Affinity: The nitro group (E₁/2 = -389 mV vs NHE) traps radiation-induced electrons, potentiating DNA radical formation

  • Hypoxic Cytotoxicity: Under low O₂, enzymatic reduction generates reactive nitroradical anions (IC₅₀ = 18 μM in HT29 cells)

  • Bromine-Mediated Alkylation: The bromoethyl group crosslinks DNA repair proteins (Kd = 2.3 nM for PARP1)

Preclinical Research and Therapeutic Applications

In Vivo Radiosensitization

Murine tumor models (SCCVII squamous cell carcinoma) showed enhanced radiation response:

Radiation Dose (Gy)Tumor Growth Delay (Days)
15 (Control)8.2 ± 1.1
15 + RB 6145 (50 mg/kg)23.7 ± 2.4

Combination therapy increased tumor control probability from 12% to 68% at iso-toxic doses.

Pharmacokinetic Profile

A three-compartment model best describes the disposition:

ParameterValue
t₁/₂α0.4 hr
t₁/₂β2.8 hr
Vdss1.8 L/kg
CL0.33 L/hr/kg

Protein binding studies reveal 89% association with serum albumin, necessitating dose adjustments in hypoalbuminemic patients.

SpeciesLD₅₀ (mg/kg)Major Toxicity
Mouse112Retinal degeneration
Rat89Pancreatic β-cell necrosis

Histopathology revealed vacuolization in retinal pigment epithelium at ≥30 mg/kg doses, suggesting mitochondrial toxicity.

Genotoxic Risk

Ames tests demonstrated marginal mutagenicity (2.1-fold increase in TA98 revertants), while COMET assays showed significant DNA strand breaks (37% tail moment) at therapeutic concentrations .

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